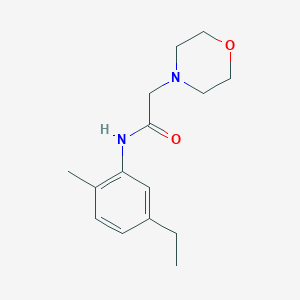
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.3474 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group attached to a substituted phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylaniline with morpholine and acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholineacetamides.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-: Unique due to its specific substitution pattern on the phenyl ring.
N-Ethyl-N-{[(2S,3S,4S)-4-(hydroxymethyl)-3-{4-[(1E)-1-propen-1-yl]phenyl}-2-azetidinyl]methyl}-2-(4-morpholinyl)acetamide: Similar structure but with different substituents and stereochemistry.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Contains a pyrrolotriazine moiety, differing in its core structure and functional groups.
Uniqueness
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- stands out due to its specific combination of a morpholine ring and an acetamide group attached to a substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
671-06-7 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-(5-ethyl-2-methylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-13-5-4-12(2)14(10-13)16-15(18)11-17-6-8-19-9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,16,18) |
Clave InChI |
NVMIQEMALUDIQS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C)NC(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
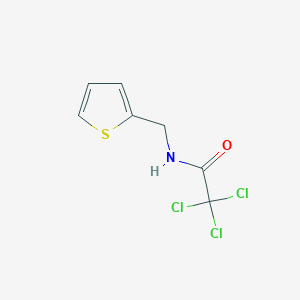
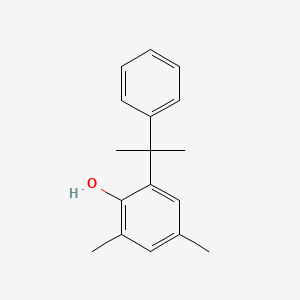
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)

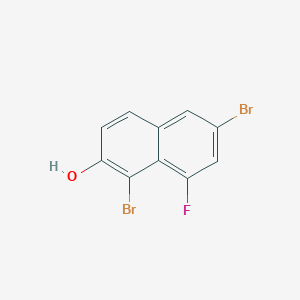
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
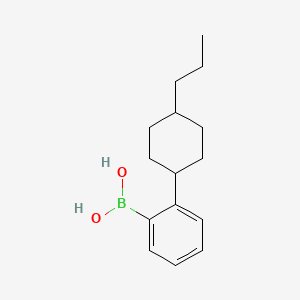

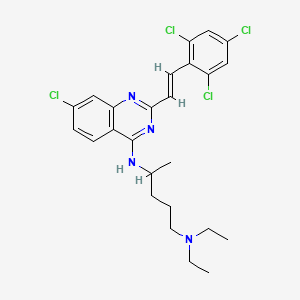
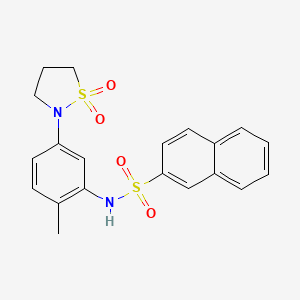
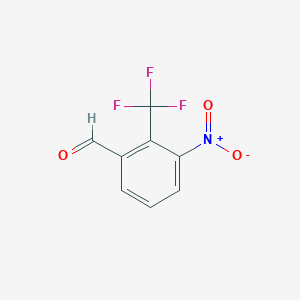
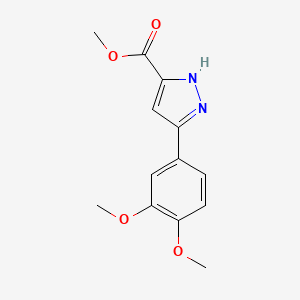
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
